Cas no 2171780-52-0 (5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane)

5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane 化学的及び物理的性質
名前と識別子
-
- 5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane
- 5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro[5.5]undecane
- 2171780-52-0
- EN300-1640926
-
- インチ: 1S/C10H17N5OS/c1-15-9(12-13-14-15)8-10(16-5-4-11-8)3-2-6-17-7-10/h8,11H,2-7H2,1H3
- InChIKey: FIDKXIBPULSBQJ-UHFFFAOYSA-N
- SMILES: S1CCCC2(C1)C(C1=NN=NN1C)NCCO2
計算された属性
- 精确分子量: 255.11538136g/mol
- 同位素质量: 255.11538136g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 281
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.2Ų
- XLogP3: -0.3
5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1640926-0.1g |
5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro[5.5]undecane |
2171780-52-0 | 0.1g |
$1610.0 | 2023-05-26 | ||
Enamine | EN300-1640926-2.5g |
5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro[5.5]undecane |
2171780-52-0 | 2.5g |
$3585.0 | 2023-05-26 | ||
Enamine | EN300-1640926-0.25g |
5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro[5.5]undecane |
2171780-52-0 | 0.25g |
$1683.0 | 2023-05-26 | ||
Enamine | EN300-1640926-1.0g |
5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro[5.5]undecane |
2171780-52-0 | 1g |
$1829.0 | 2023-05-26 | ||
Enamine | EN300-1640926-250mg |
5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro[5.5]undecane |
2171780-52-0 | 250mg |
$1683.0 | 2023-09-22 | ||
Enamine | EN300-1640926-0.5g |
5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro[5.5]undecane |
2171780-52-0 | 0.5g |
$1757.0 | 2023-05-26 | ||
Enamine | EN300-1640926-0.05g |
5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro[5.5]undecane |
2171780-52-0 | 0.05g |
$1537.0 | 2023-05-26 | ||
Enamine | EN300-1640926-10000mg |
5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro[5.5]undecane |
2171780-52-0 | 10000mg |
$7866.0 | 2023-09-22 | ||
Enamine | EN300-1640926-100mg |
5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro[5.5]undecane |
2171780-52-0 | 100mg |
$1610.0 | 2023-09-22 | ||
Enamine | EN300-1640926-500mg |
5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro[5.5]undecane |
2171780-52-0 | 500mg |
$1757.0 | 2023-09-22 |
5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane 関連文献
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
6. Book reviews
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecaneに関する追加情報
Introduction to 5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane (CAS No. 2171780-52-0)
5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane is a complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This spirocyclic molecule combines a tetrazole ring with an oxygen and sulfur-containing bridge, forming a highly strained system that may contribute to its reactivity and interaction with biological targets. The compound's molecular framework, characterized by its spiro connection between a five-membered azaspiro ring and an eight-membered oxathia spiro ring, presents an intriguing scaffold for drug discovery and development.
The CAS No. 2171780-52-0 identifies this compound as a specific chemical entity within the vast database of organic molecules. Its structural complexity suggests potential applications in the design of novel therapeutic agents, particularly in addressing challenging biological targets such as enzymes or receptors involved in disease pathways. The presence of multiple heteroatoms—nitrogen, oxygen, and sulfur—enhances the compound's ability to engage with various biological systems, making it a promising candidate for further exploration.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse pharmacological properties. Spirocyclic structures, in particular, have been recognized for their stability and ability to adopt specific conformations that can optimize binding interactions with biological macromolecules. The tetrazole moiety in this compound is known for its ability to act as a pharmacophore in several drug candidates, contributing to activities ranging from antimicrobial to anticancer effects. The methyl-substituted tetrazole further modulates the electronic properties of the ring system, potentially influencing its reactivity and selectivity.
The spirocyclic core of 5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane introduces additional rigidity into the molecular structure, which can be advantageous for designing molecules with high binding affinity and specificity. This structural motif has been explored in various drug-like scaffolds, where the spiro connection helps to prevent conformational flexibility that might otherwise reduce binding efficacy. The oxathia bridge, in particular, adds another layer of complexity by introducing sulfur atoms that can participate in hydrogen bonding or form coordination interactions with metal ions or biological residues.
Recent advancements in computational chemistry have enabled more efficient screening of complex molecular libraries for potential drug candidates. The structural features of 5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane make it an attractive subject for virtual screening campaigns aimed at identifying novel bioactive molecules. By leveraging high-throughput virtual screening techniques combined with molecular dynamics simulations, researchers can predict potential interactions between this compound and target proteins or enzymes of interest. Such computational approaches have accelerated the discovery process significantly.
The synthesis of this compound represents a challenge due to its intricate molecular architecture. However, modern synthetic methodologies have made it increasingly feasible to construct complex heterocycles with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in building the spirocyclic framework efficiently. Additionally, computational-assisted synthetic planning allows chemists to design multi-step synthetic routes that minimize side reactions and maximize yield.
Beyond its potential as a lead compound for drug development, 5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxya8-thia4azaspiro55undecane may also serve as a valuable intermediate in the synthesis of more complex derivatives. By modifying specific functional groups within the molecule—such as introducing additional substituents on the tetrazole ring or altering the connectivity between rings—chemists can explore new chemical space and uncover novel biological activities. This flexibility makes it an exciting platform for medicinal chemists seeking to develop next-generation therapeutics.
The study of such complex molecules often intersects with interdisciplinary research efforts involving chemists、biologists、and computer scientists working together to decipher their biological roles and optimize their therapeutic potential。 High-resolution spectroscopic techniques like NMR spectroscopy、mass spectrometry、and X-ray crystallography provide critical insights into the structure-property relationships of these compounds, enabling researchers to refine their understanding of how these molecules interact with biological systems。
As our understanding of disease mechanisms continues to evolve, so does the demand for innovative chemical tools to address unmet medical needs。 Compounds like CAS No 2171780 52 0 exemplify how structural complexity can be leveraged to develop novel therapeutic strategies。 By exploring these molecules further, scientists may uncover new treatments for a wide range of diseases, from cancer and inflammation to infectious diseases。
2171780-52-0 (5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane) Related Products
- 1369861-28-8(2-Isopropoxy-6-methylbenzoic acid)
- 1803591-16-3(Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride)
- 1965304-90-8(2-Methyl-3-phenyl-2H-quinoxaline)
- 946235-85-4(methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate)
- 1428382-02-8((2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide)
- 476634-03-4(N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide)
- 2227272-56-0(1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone)
- 1805908-35-3(2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid)
- 1214385-62-2(Methyl 3-bromo-2-chloropyridine-4-carboxylate)
- 899728-57-5(ethyl 6-oxo-1-phenyl-4-{3-(trifluoromethyl)benzenesulfonyloxy}-1,6-dihydropyridazine-3-carboxylate)




